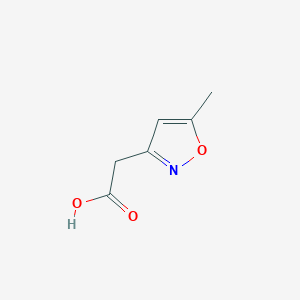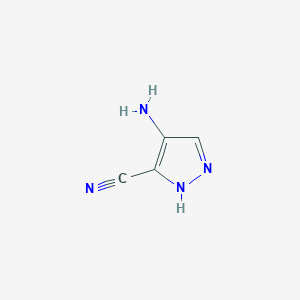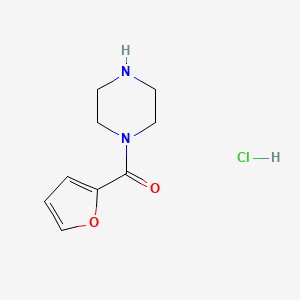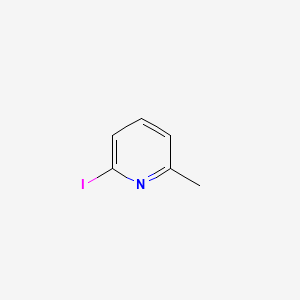
4-溴-2-羟基-5-甲氧基苯甲醛
描述
“4-Bromo-2-hydroxy-5-methoxybenzaldehyde” is an organic compound that is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also known as 5-Bromoisovanillin .
Synthesis Analysis
The compound can be synthesized from 2-Bromo-5-hydroxy-4-methoxybenzaldehyde . It has been used in the synthesis of 4-bromo-2-methoxy-5-(2-methoxyethenyl)phenol .Molecular Structure Analysis
The empirical formula of the compound is C8H7BrO3 . The molecular weight is 231.04 . The SMILES string representation is COc1cc(Br)c(C=O)cc1O .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of 4-bromo-2-methoxy-5-(2-methoxyethenyl)phenol .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of ≥95 °C . It has a density of 1.7±0.1 g/cm^3 and a boiling point of 326.2±37.0 °C at 760 mmHg .科学研究应用
Synthesis of Organic Compounds
4-Bromo-2-hydroxy-5-methoxybenzaldehyde: is utilized as a starting material in the synthesis of various organic compounds. Its structure is amenable to reactions that form complex molecules, which are often used in medicinal chemistry and materials science .
Antioxidant and Anticancer Activities
This compound has been used in the study of methylated and acetylated derivatives of natural bromophenols. These studies are significant as they explore the potential antioxidant and anticancer activities of these derivatives, which could lead to the development of new therapeutic agents .
Development of Radiolabeling Precursors
In nuclear medicine, 4-Bromo-2-hydroxy-5-methoxybenzaldehyde can be used to synthesize precursors for radiolabeling. This is crucial for creating compounds that can be tracked within the body to diagnose and treat various diseases .
Electroantennogram Response Studies
The compound has applications in entomology, particularly in studying the electroantennogram response of insects to plant-derived volatile compounds. This research can inform the development of pest control strategies that are more environmentally friendly .
Preparation of Tetradentate Schiff Base Compounds
Schiff base compounds have a wide range of applications, including catalysis and coordination chemistry4-Bromo-2-hydroxy-5-methoxybenzaldehyde is used in the preparation of these compounds, which can act as ligands for metal ions .
Halogenation Reactions
The bromine atom present in 4-Bromo-2-hydroxy-5-methoxybenzaldehyde makes it a suitable candidate for further halogenation reactions. These reactions are important in the field of synthetic chemistry, where halogenated compounds serve as key intermediates .
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
作用机制
Pharmacokinetics
Its molecular weight (231.04 Da ) suggests it could be well-absorbed following oral administration. The presence of bromine, hydroxy, and methoxy groups might influence its distribution and metabolism. More research is needed to understand its pharmacokinetic properties.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-Bromo-2-hydroxy-5-methoxybenzaldehyde . For instance, its stability could be affected by storage conditions, while its efficacy could be influenced by the presence of other compounds in the body.
属性
IUPAC Name |
4-bromo-2-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOESFKNCRQYFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-hydroxy-5-methoxybenzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)






![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)




